molecular formula C16H14FN3O2 B2381187 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1436076-15-1

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2381187
CAS RN: 1436076-15-1
M. Wt: 299.305
InChI Key: VOZZFUPFVHJLMR-UHFFFAOYSA-N
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Description

The compound “5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one” is a complex organic molecule. It contains a benzodiazepine ring, which is a type of psychoactive drug with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . The presence of a fluoropyridine group could potentially enhance its bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodiazepine ring and the attachment of the fluoropyridine group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazepine ring system is a fused structure of a benzene ring and a diazepine ring . The fluoropyridine group would add additional complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodiazepine and fluoropyridine groups. Both of these groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzodiazepines, for example, are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential therapeutic applications. This could include studies to determine its mechanism of action, efficacy, and safety profile .

properties

IUPAC Name

5-(2-fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-10-9-20(16(22)11-6-7-18-14(17)8-11)13-5-3-2-4-12(13)19-15(10)21/h2-8,10H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZZFUPFVHJLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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